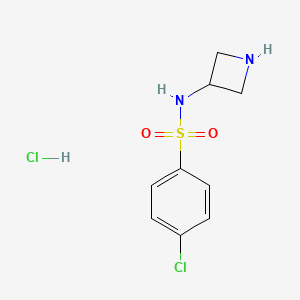
4-Iodo-3-(trifluoromethyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-3-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C13H8F3I. It is a biphenyl derivative where one of the phenyl rings is substituted with an iodine atom at the 4-position and a trifluoromethyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. For instance, 4-iodobenzotrifluoride can be coupled with phenylboronic acid under these conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-3-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction: The trifluoromethyl group can influence the reactivity of the compound in oxidation and reduction reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, DMF (dimethylformamide), and THF (tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biphenyl derivatives, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4-Iodo-3-(trifluoromethyl)biphenyl has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Pharmaceutical Research:
Wirkmechanismus
The mechanism of action of 4-Iodo-3-(trifluoromethyl)biphenyl in various applications depends on its chemical structure. The iodine atom and trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules. For example, in coupling reactions, the iodine atom can facilitate the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps involving palladium catalysts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 4-Iodobenzotrifluoride
- 4-Iodo-3-(trifluoromethyl)benzoic acid
Uniqueness
4-Iodo-3-(trifluoromethyl)biphenyl is unique due to the specific positioning of the iodine and trifluoromethyl groups on the biphenyl structure. This arrangement can influence the compound’s reactivity and properties, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C13H8F3I |
|---|---|
Molekulargewicht |
348.10 g/mol |
IUPAC-Name |
1-iodo-4-phenyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8F3I/c14-13(15,16)11-8-10(6-7-12(11)17)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
FDLAWTXIGNJEGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


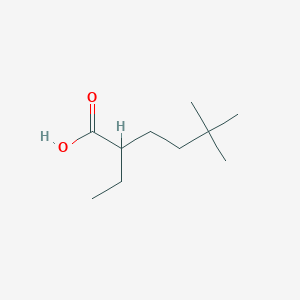
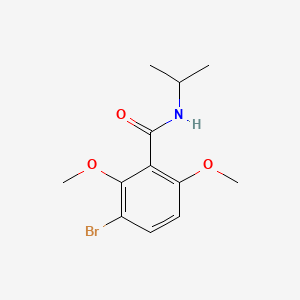

![N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide](/img/structure/B14770262.png)
![N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-{[(2S,3S,4R](/img/structure/B14770269.png)
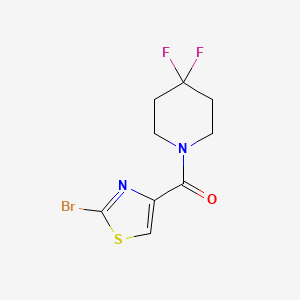
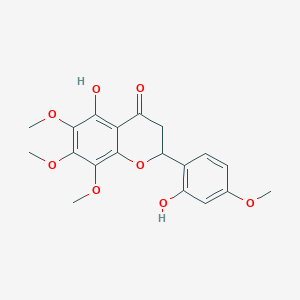
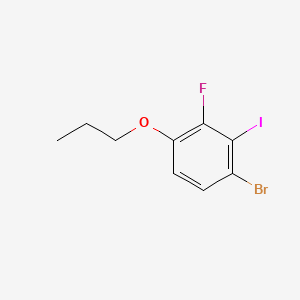
![9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14770296.png)
